5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the heterocycles: The oxadiazole and thiazole rings are then coupled through a condensation reaction.
Introduction of the furan ring: The final step involves the formation of the furan ring via a cyclization reaction with the appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Optimization of reaction conditions: Temperature, solvent, and catalysts are adjusted to maximize yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines or alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Biological Probes: The compound can be used to study biological pathways due to its unique structure.
Medicine
Drug Development:
Industry
Sensors: The compound can be used in the development of chemical sensors due to its reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The oxadiazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[(2Z)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
- 5-bromo-N-[(2Z)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide enhances its electronic properties, making it more reactive and potentially more effective in its applications compared to similar compounds.
Properties
Molecular Formula |
C17H10BrFN4O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
5-bromo-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H10BrFN4O3S/c1-8-13(16-21-14(23-26-16)9-2-4-10(19)5-3-9)27-17(20-8)22-15(24)11-6-7-12(18)25-11/h2-7H,1H3,(H,20,22,24) |
InChI Key |
IREZYZYRIFBRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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